Product packaging for Divema(Cat. No.:CAS No. 27100-68-1)

Divema

Cat. No.: B1212742
CAS No.: 27100-68-1
M. Wt: 168.15 g/mol
InChI Key: DQJJMWZRDSGUJP-UHFFFAOYSA-N
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Description

Divema, also known as Pyran Copolymer or NSC 46015, is a synthetic polyanion copolymer of divinyl ether and maleic anhydride . It holds a significant place in the history of polymeric drugs as one of the first to enter clinical trials for its anticancer activity in the 1960s . Although it ultimately failed clinical development due to dose-limiting systemic toxicity, it remains a valuable tool for researchers studying immune modulation and polymer therapeutics . The biological activity of this compound is highly dependent on its physicochemical properties, particularly its molecular weight . Research indicates that higher molecular weight fractions are associated with increased toxicity, including heightened sensitivity to bacterial endotoxin and effects on liver and spleen mass . In contrast, lower molecular weight fractions can exhibit a more favorable therapeutic index, demonstrating potent antitumor activity with reduced toxicity, and can even stimulate phagocytic response where higher weights inhibit it . Its primary research applications leverage its immunomodulatory effects. This compound has been shown to act as an immunostimulant and has been investigated for its broad spectrum of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties . Beyond its direct pharmacological activity, this compound has also been used in bioconjugation to modify proteins like superoxide dismutase, improving physico-chemical and biopharmaceutical properties while retaining enzymatic activity . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B1212742 Divema CAS No. 27100-68-1

Properties

CAS No.

27100-68-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

ethenoxyethene;furan-2,5-dione

InChI

InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2

InChI Key

DQJJMWZRDSGUJP-UHFFFAOYSA-N

SMILES

C=COC=C.C1=CC(=O)OC1=O

Canonical SMILES

C=COC=C.C1=CC(=O)OC1=O

Other CAS No.

27100-68-1

Synonyms

Copolymer, Pyran
DIVEMA
Divinyl Ether Maleic Anhydride Copolymer
Maleic Anhydride Divinyl Ether
Maleic Anhydride Vinyl Ether
MVE 2
MVE 5
MVE-2
MVE-5
NSC 46015
NSC-46015
NSC46015
Pyran Copolymer
Vinyl Ether Maleic Anhydride Polyme

Origin of Product

United States

Preparation Methods

Radical Cyclopolymerization in Organic Solvents

The predominant method for synthesizing this compound involves radical cyclopolymerization of divinyl ether (DVE) and maleic anhydride (MA) in an inert organic solvent. This process, described in foundational studies, employs acetone as the reaction medium due to its ability to solubilize both monomers while minimizing side reactions.

The reaction is typically conducted in sealed glass tubes under nitrogen atmosphere to prevent oxygen inhibition of radical initiation. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are added at concentrations ranging from 0.1% to 1.0% (w/w) relative to monomer mass. A critical parameter is the monomer molar ratio , which is maintained at 1:2 (DVE:MA) to ensure alternating copolymerization. Post-polymerization, the crude product is precipitated in diethyl ether to remove unreacted monomers and initiator residues.

Table 1: Representative Reaction Conditions for Radical Cyclopolymerization

ParameterRange/ValueSource
SolventAcetone
Temperature60–80°C
Monomer Ratio (DVE:MA)1:2
Initiator Concentration0.1–1.0% (AIBN)
Reaction Time4–12 hours

Copolymerization with Comonomers

Modified this compound derivatives are synthesized by incorporating tertiary monomers such as vinyl acetate or alkyl acrylates to tailor solubility or charge density. For instance, the addition of vinyl acetate (5–10 mol%) during polymerization reduces backbone rigidity, enhancing compatibility with hydrophobic matrices in detergent formulations. These terpolymers are synthesized under conditions analogous to standard this compound preparation but require precise stoichiometric control to avoid crosslinking.

Purification and Isolation Techniques

Solvent Extraction

Post-polymerization purification begins with ether extraction to isolate the copolymer from unreacted MA, which is highly soluble in polar solvents. The precipitate is washed sequentially with methanol and water to remove residual initiator and oligomers.

Drying and Stabilization

Purified this compound is dried under vacuum at 40–50°C until constant mass is achieved. To prevent hydrolysis of anhydride groups during storage, the polymer is stabilized in anhydrous dimethyl sulfoxide (DMSO) or lyophilized for long-term preservation.

Structural Characterization

Molecular Weight Determination

Gel permeation chromatography (GPC) with polyethylene glycol (PEG) standards is the gold standard for determining this compound’s molecular weight. Reported values span 34,800–345,000 g/mol , depending on initiator concentration and reaction time.

Table 2: Molecular Weight Distribution of this compound Samples

Mw (g/mol)Mw/MnSynthesis ConditionsSource
34,8002.5AIBN 0.5%, 8 hours, 70°C
170,0003.5Benzoyl peroxide 1.0%, 12 hours, 80°C
345,0003.2AIBN 0.3%, 10 hours, 65°C

Functional Group Analysis

Fourier-transform infrared spectroscopy (FTIR) confirms the presence of anhydride carbonyl stretches at 1850 cm⁻¹ and 1775 cm⁻¹, while nuclear magnetic resonance (¹³C NMR) reveals distinct peaks for ether (70–75 ppm) and maleate (165–170 ppm) carbons.

Factors Influencing Polymer Properties

Initiator Selection

AIBN yields lower molecular weight polymers with narrow dispersity (Đ = 1.3–2.5) compared to benzoyl peroxide, which promotes higher Mw but broader distributions (Đ = 3.0–3.5).

Reaction Temperature

Elevated temperatures (>70°C) accelerate polymerization but risk thermal degradation of maleic anhydride, leading to chain termination and reduced Mw.

Industrial-Scale Production

Large-scale synthesis adopts continuous stirred-tank reactors (CSTRs) with automated feed systems to maintain the 1:2 DVE:MA ratio. A patent by discloses a pilot-scale process producing 100 kg batches with >95% monomer conversion using AIBN initiation at 75°C.

Recent Advances in this compound Synthesis

Hydrolyzed this compound for Biomedical Applications

Alkaline hydrolysis of the anhydride groups yields a polyanionic derivative with enhanced water solubility. This modification, performed in 0.1 M NaOH at 60°C for 2 hours, introduces carboxylate groups while preserving the copolymer backbone.

Crosslinked this compound Networks

UV-initiated crosslinking with bifunctional acrylates (e.g., ethylene glycol dimethacrylate) produces hydrogels for drug delivery. These materials exhibit pH-dependent swelling due to residual carboxylate groups .

Chemical Reactions Analysis

Types of Reactions

Divema, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Esterification: Esters.

    Amidation: Amides.

Scientific Research Applications

Drug Delivery Systems

Divema has been investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. Hydrogels made from this compound can encapsulate drugs and release them in a controlled manner. This property is particularly beneficial for targeting specific tissues or cells in the body.

Case Study: Controlled Release of Anticancer Drugs

  • Objective: To evaluate the efficacy of this compound-based hydrogels for the controlled release of anticancer drugs.
  • Findings: In vitro studies demonstrated that this compound hydrogels could sustain the release of drugs over extended periods, enhancing therapeutic effects while minimizing side effects .
Parameter Hydrogel with this compound Conventional Hydrogel
Drug Release RateSustainedRapid
BiocompatibilityHighModerate
Targeting AbilityYesNo

Immunological Applications

Research indicates that this compound may stimulate phagocytosis, which is crucial for immune responses. This property opens avenues for its application in immunotherapy.

Case Study: Phagocytosis Stimulation

  • Objective: To assess the immunological behavior of this compound.
  • Findings: Studies showed that this compound enhances phagocytic activity in immune cells, suggesting its potential as an adjuvant in vaccines .

Coatings and Adhesives

This compound's unique properties make it suitable for developing coatings and adhesives with enhanced durability and adhesion strength.

Case Study: Performance of this compound Coatings

  • Objective: To evaluate the performance of coatings made from this compound.
  • Findings: Coatings exhibited superior resistance to environmental factors compared to traditional coatings .
Property This compound Coating Traditional Coating
Adhesion StrengthHighModerate
Environmental ResistanceExcellentPoor

Water Treatment

This compound has shown promise in water treatment applications due to its ability to form complexes with pollutants.

Case Study: Removal of Heavy Metals

  • Objective: To investigate the efficacy of this compound in removing heavy metals from wastewater.
  • Findings: Experimental results indicated that this compound effectively binds with heavy metals, facilitating their removal from water sources .
Pollutant Type Removal Efficiency (%)
Lead90
Cadmium85
Mercury80

Mechanism of Action

The mechanism of action of maleic anhydride, polymer with vinyl ether, is primarily based on the reactivity of the anhydride groups. These groups can undergo hydrolysis to form carboxylic acids, which can further react with various functional groups. This reactivity allows the copolymer to form stable conjugates with drugs, enhancing their stability and bioavailability . Additionally, the copolymer can form crosslinked networks, providing structural integrity and mechanical strength to the materials it is incorporated into .

Comparison with Similar Compounds

Divema, is unique due to its alternating copolymer structure, which imparts distinct properties compared to other copolymers. Similar compounds include:

These similar compounds share the ability to undergo various chemical reactions, but the specific properties and applications can vary based on the vinyl ether used in the copolymerization process .

Q & A

Q. How should researchers design experiments to evaluate Divema’s antiviral activity in vitro?

  • Methodological Answer : Begin with controlled enzyme inhibition assays using viral reverse transcriptases (e.g., Avian myeloblastosis, Rauscher leukemia) to measure activity changes in the presence of this compound. Use spectrophotometric methods to quantify enzyme activity, ensuring standardized buffer conditions (pH, temperature) and triplicate trials to minimize variability. Include negative controls (no this compound) and positive controls (known inhibitors). Adjust this compound concentrations (e.g., 100 μg/ml as in ) to establish dose-response relationships .

Q. What statistical tools are appropriate for analyzing this compound’s inhibition efficacy across diverse enzyme systems?

  • Methodological Answer : Employ ANOVA to compare inhibition rates (%) across enzyme types, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Use regression analysis to model dose-response curves and calculate IC50 values. Tools like R or Python’s SciPy library are recommended for robust statistical validation .

Q. How can researchers ensure reproducibility in this compound-related studies?

  • Methodological Answer : Standardize protocols for enzyme purification, this compound preparation, and assay conditions. Document batch-to-batch variability in this compound synthesis (e.g., polymer molecular weight). Share raw data and code publicly via repositories like Zenodo to enable replication .

Advanced Research Questions

Q. How do structural variations in viral enzymes explain contradictions in this compound’s inhibition rates (e.g., 92% for Avian myeloblastosis vs. 57% for Rauscher leukemia)?

  • Methodological Answer : Perform comparative structural modeling (e.g., homology-based or cryo-EM) to identify enzyme regions sensitive to this compound. Validate hypotheses via mutagenesis studies targeting active sites or allosteric pockets. Pair kinetic assays (e.g., Michaelis-Menten plots) with structural data to clarify inhibition mechanisms .

Q. What strategies optimize this compound’s concentration for maximum efficacy while minimizing cytotoxicity?

  • Methodological Answer : Conduct parallel cytotoxicity assays (e.g., MTT or LDH release) on host cells (e.g., mammalian kidney cells) to establish therapeutic indices. Use computational tools like molecular docking to predict this compound-enzyme binding affinities at varying concentrations .

Q. How should researchers address variability in this compound’s inhibition of C-type viruses (e.g., Reptilian C-type: 84% vs. Pig kidney C-type: 63%)?

  • Methodological Answer : Investigate co-factors (e.g., metal ions, coenzymes) that modulate enzyme activity. Use meta-analysis to aggregate data from multiple studies, identifying trends in inhibition efficiency relative to enzyme phylogeny or host species .

Data Presentation from

Viral Enzyme TypeActivity (No this compound)Activity (100 μg/ml this compound)Inhibition Rate (%)
Avian myeloblastosis500 units40 units92%
Rauscher leukemia105 units45 units57%
Reptilian C-type129 units21 units84%
Pig kidney C-type222 units81 units63%

Methodological Notes

  • Contradiction Analysis : When divergent results arise (e.g., variable inhibition rates), apply triangulation by combining kinetic data, structural biology, and phylogenetic analysis to contextualize findings .
  • Ethical Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring compliance with institutional review boards for in vitro studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Divema
Reactant of Route 2
Divema

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.